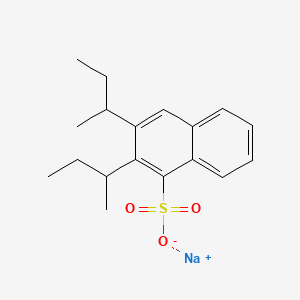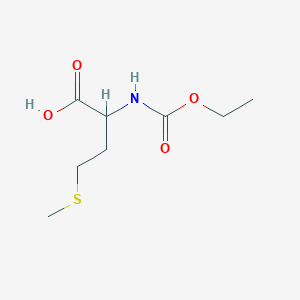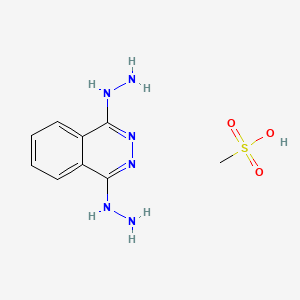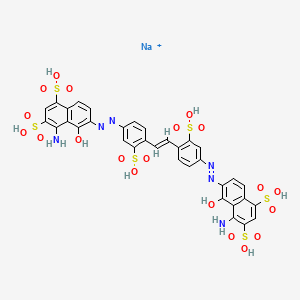
Georgia Blue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Georgia Blue” is a term that does not directly correspond to a specific chemical compound in the scientific literature. it is possible that the user is referring to a compound like Methylene Blue, which is widely used in various scientific and medical applications. Methylene Blue is a synthetic dye with a long history of use in biology and medicine. It is known for its vibrant blue color and its ability to act as a redox agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylene Blue is synthesized through a series of chemical reactions starting from dimethylaniline. The process involves the oxidation of dimethylaniline in the presence of sodium nitrite and hydrochloric acid, followed by the addition of sodium thiosulfate. The resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, Methylene Blue is produced on a large scale using similar chemical reactions but with optimized conditions to increase yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the highest quality product.
Chemical Reactions Analysis
Types of Reactions
Methylene Blue undergoes various chemical reactions, including:
Oxidation: Methylene Blue can be oxidized to form its colorless leuco form.
Reduction: The leuco form can be reduced back to Methylene Blue.
Substitution: Methylene Blue can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Sodium nitrite and hydrochloric acid are commonly used.
Reduction: Reducing agents like sodium dithionite are used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Leucomethylene Blue
Reduction: Methylene Blue
Substitution: Various substituted derivatives of Methylene Blue
Scientific Research Applications
Methylene Blue has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed as a stain for microscopy to visualize cellular structures.
Medicine: Used in the treatment of methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively.
Industry: Utilized in the dyeing of textiles and as a pH indicator.
Mechanism of Action
Methylene Blue exerts its effects through its ability to accept and donate electrons. In biological systems, it acts as an electron carrier in the mitochondrial electron transport chain, enhancing cellular respiration and ATP production. It also has antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Prussian Blue: Another blue dye used in medical and industrial applications.
Toluidine Blue: A dye similar to Methylene Blue, used in histology and microbiology.
Crystal Violet: A dye used in Gram staining for bacterial classification.
Uniqueness
Methylene Blue is unique due to its redox properties and its ability to act as both an oxidizing and reducing agent. This makes it versatile in various applications, from medical treatments to chemical analysis.
Properties
CAS No. |
93804-99-0 |
|---|---|
Molecular Formula |
C34H26N6NaO20S6+ |
Molecular Weight |
1054.0 g/mol |
IUPAC Name |
sodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C34H26N6O20S6.Na/c35-31-27(65(55,56)57)13-25(63(49,50)51)19-7-9-21(33(41)29(19)31)39-37-17-5-3-15(23(11-17)61(43,44)45)1-2-16-4-6-18(12-24(16)62(46,47)48)38-40-22-10-8-20-26(64(52,53)54)14-28(66(58,59)60)32(36)30(20)34(22)42;/h1-14,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q;+1/b2-1+,39-37?,40-38?; |
InChI Key |
YDXDLXHWUFRUQU-SGSPRHBESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


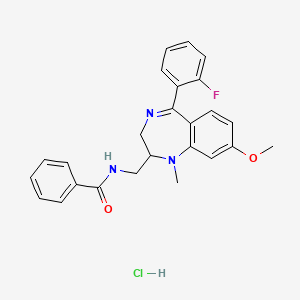
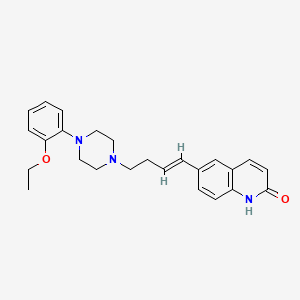
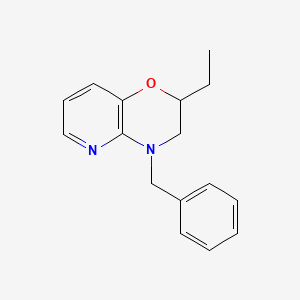
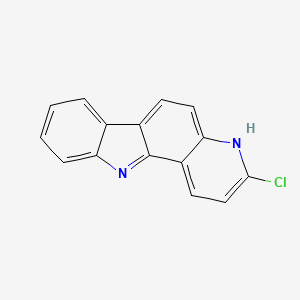

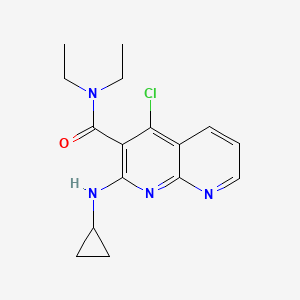
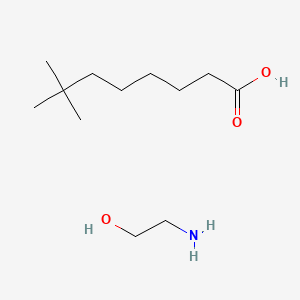
![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)

